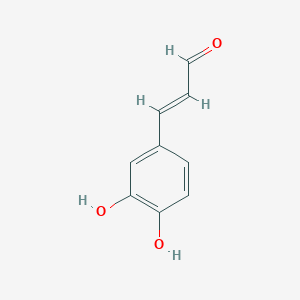
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (BOC) protecting group. The presence of these functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction, where a suitable azetidine precursor reacts with the piperidine derivative.
Protection with BOC Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.
Aplicaciones Científicas De Investigación
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine involves its interaction with specific molecular targets. The BOC group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N1-BOC-4-(3-(1-aMinoethyl)-piperidine: Lacks the azetidine ring, making it less versatile in certain synthetic applications.
N1-BOC-4-(3-(1-aMinoethyl)-azetidine: Lacks the piperidine ring, which may affect its biological activity.
Uniqueness
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine is unique due to the presence of both the piperidine and azetidine rings, along with the BOC protecting group. This combination of functional groups enhances its reactivity and versatility in synthetic and biological applications.
Propiedades
Número CAS |
1338247-64-5 |
|---|---|
Fórmula molecular |
C15H29N3O2 |
Peso molecular |
283.40966 |
Sinónimos |
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)
![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]amino]methylene]carbamic Acid Methyl Ester](/img/structure/B1141449.png)



